molecular formula C21H42N6O6 B13828588 s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- CAS No. 10193-52-9

s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)-

Cat. No.: B13828588
CAS No.: 10193-52-9
M. Wt: 474.6 g/mol
InChI Key: PEDRIHRZXCQSBN-UHFFFAOYSA-N
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Description

s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- is a derivative of the s-triazine family, which is a class of heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

The synthesis of s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- typically involves the reaction of s-Triazine-1,3,5-triamine with ethoxymethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer properties.

    Industry: It is used in the production of dyes, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in critical biological processes, leading to its antimicrobial and anticancer effects. For example, it can inhibit topoisomerases and kinases, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

s-Triazine-1,3,5-triamine, hexakis(ethoxymethyl)- can be compared with other s-triazine derivatives such as:

Properties

CAS No.

10193-52-9

Molecular Formula

C21H42N6O6

Molecular Weight

474.6 g/mol

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(ethoxymethyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H42N6O6/c1-7-28-13-25(14-29-8-2)19-22-20(26(15-30-9-3)16-31-10-4)24-21(23-19)27(17-32-11-5)18-33-12-6/h7-18H2,1-6H3

InChI Key

PEDRIHRZXCQSBN-UHFFFAOYSA-N

Canonical SMILES

CCOCN(COCC)C1=NC(=NC(=N1)N(COCC)COCC)N(COCC)COCC

Origin of Product

United States

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